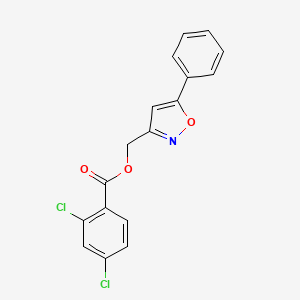

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(15(19)8-12)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVJWSTQMOZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel method facilitates oxazole ring formation via cyclodehydration of β-acylaminoketones. For 5-phenyl-1,2-oxazol-3-ylmethanol:

- Starting Material : A β-acylaminoketone derivative, such as N-acetyl-3-phenyl-2-oxopropanamide , is prepared.

- Cyclization : Treatment with a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid) induces ring closure to form the oxazole core.

- Reduction : The resulting oxazole methyl ester (e.g., methyl 5-phenyl-1,2-oxazole-3-carboxylate ) is reduced to the primary alcohol using lithium aluminium hydride (LiAlH4) in anhydrous ether.

Example Protocol :

- Step 1 : Cyclization of N-acetyl-3-phenyl-2-oxopropanamide with POCl3 at 80°C yields methyl 5-phenyl-1,2-oxazole-3-carboxylate.

- Step 2 : Reduction with LiAlH4 (1.5 equiv) in THF at 0°C provides 5-phenyl-1,2-oxazol-3-ylmethanol in 85–92% yield after purification.

Esterification with 2,4-Dichlorobenzoic Acid

The alcohol intermediate is esterified with 2,4-dichlorobenzoyl chloride under mild conditions:

Schotten-Baumann Reaction

Reagents :

- 5-Phenyl-1,2-oxazol-3-ylmethanol

- 2,4-Dichlorobenzoyl chloride

- Base (e.g., pyridine or triethylamine)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2,4-dichlorobenzoic acid is activated using coupling agents:

- Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), 2,4-dichlorobenzoic acid.

- Procedure :

Alternative Pathways and Optimization

One-Pot Oxazole Formation and Esterification

A streamlined approach combines oxazole synthesis and esterification:

- Synthesize the oxazole ring with a hydroxymethyl group via cyclization of a β-ketoamide.

- Directly esterify the intermediate without isolation using 2,4-dichlorobenzoyl chloride.

Challenges :

- Compatibility of reaction conditions (e.g., sensitivity of the oxazole ring to acidic/basic media).

- Lower yields due to side reactions (e.g., ring opening).

Analytical and Purification Considerations

- Purity : Target compound purity (90%) is achievable via silica gel chromatography.

- Spectroscopic Data :

Industrial-Scale Feasibility

- Cost Drivers :

- 2,4-Dichlorobenzoyl chloride (~$20/g) and oxazole precursors.

- Column chromatography as a bottleneck; switch to recrystallization for scale-up.

- Process Optimization :

- Use continuous flow reactors for esterification to enhance efficiency.

- Replace LiAlH4 with safer reductants (e.g., NaBH4 with additives).

Chemical Reactions Analysis

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.

Anti-Cancer Activity

Recent studies have highlighted the potential of oxazole derivatives in targeting cancer cells. For instance, compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that oxadiazole derivatives exhibited significant apoptosis-inducing activity in glioblastoma cells, suggesting a pathway for developing new cancer therapies .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes effectively. In vitro studies have indicated that oxazole derivatives can inhibit the growth of bacterial and fungal strains. For example, related compounds have been shown to possess activity comparable to established antibiotics like penicillin and fluconazole .

Agricultural Applications

This compound may also play a role in agricultural chemistry as a potential pesticide or fungicide.

Fungicidal Activity

Research indicates that oxazole derivatives can inhibit phytopathogenic microorganisms. A patent application describes the synthesis of oxadiazinyl compounds that demonstrate efficacy in controlling fungal pathogens affecting crops . Such compounds could be crucial for developing sustainable agricultural practices.

Materials Science Applications

The unique chemical properties of this compound make it suitable for use in advanced materials.

Polymer Chemistry

Due to its thermal stability and reactivity, this compound can be incorporated into polymer matrices to enhance their properties. Research has shown that oxazole-containing polymers exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications .

Data Tables

Case Study 1: Anti-Cancer Research

A study published in December 2022 evaluated a series of oxadiazole derivatives for their cytotoxic effects against glioblastoma cells. The results indicated that specific modifications to the oxazole ring significantly enhanced their anticancer activity. The findings suggest that this compound could serve as a lead compound for further development in oncology .

Case Study 2: Agricultural Application

In a patent filed for a novel fungicidal composition containing oxadiazinyl compounds, researchers demonstrated effective control over several crop pathogens. The study highlighted the compound's ability to disrupt fungal cell membranes, leading to cell death. This research underscores the potential of this compound in developing environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxazole ring may interact with enzymes or receptors, leading to modulation of their activity. The dichlorobenzoate moiety may enhance the compound’s binding affinity or stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound identified is 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide (CAS: 946340-15-4, C₁₈H₁₅ClN₂O₃, MW: 342.8 g/mol) . A comparative analysis is outlined below:

| Property | (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate | 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₂Cl₂NO₄ | C₁₈H₁₅ClN₂O₃ |

| Molecular Weight | 364.9 g/mol | 342.8 g/mol |

| Functional Groups | Ester (benzoate) | Amide (acetamide) and ether (phenoxy) |

| Chlorine Atoms | 2 (2,4-dichloro) | 1 (4-chloro) |

| Hydrogen Bonding Capacity | Weak acceptor (ester carbonyl) | Strong donor (amide NH) and acceptors (amide, ether) |

Key Differences and Implications

Hydrogen Bonding: The acetamide derivative contains an amide group capable of forming strong hydrogen bonds (NH as donor, carbonyl as acceptor), which may enhance crystallinity and stability .

Lipophilicity and Solubility :

- The dichlorobenzoate ester’s higher Cl content and ester group likely increase lipophilicity (logP ~4.5 estimated) compared to the acetamide (logP ~3.8 estimated), favoring membrane permeability but reducing aqueous solubility.

Synthetic and Reactivity Profiles :

- The ester group in the target compound may undergo hydrolysis under acidic/basic conditions, whereas the acetamide is more resistant to hydrolysis, offering greater metabolic stability.

Crystallographic Considerations

Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing crystal structures of such compounds . The acetamide’s H-bonding network could lead to distinct unit cell parameters compared to the ester, as observed in studies of hydrogen-bonded aggregates .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is a derivative of oxazole and dichlorobenzoate, which has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with oxazole moieties often exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, the compound was tested against various bacterial strains to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |

| S. aureus ATCC 25923 | 6.25 | 13.12 |

| B. cereus PTCC 1015 | - | 0.05 |

| B. subtilis PTCC 1023 | - | 0.05 |

The results indicate that the compound exhibits both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of this compound on cancer cell lines such as MCF-7. The compound was tested at varying concentrations (0.01 mg/ml to 1 mg/ml), demonstrating significant reductions in cell viability.

Case Study: Cytotoxicity in MCF-7 Cells

The study indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with oxazole structures have shown promising anti-inflammatory properties.

In vitro studies suggest that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect may be attributed to the modulation of signaling pathways involved in inflammation.

Q & A

Q. What are the established synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step protocol:

- Step 1 : Formation of the 1,2-oxazole core via cyclization of appropriate precursors (e.g., nitrile oxides and alkynes).

- Step 2 : Esterification of the oxazole intermediate with 2,4-dichlorobenzoic acid derivatives under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Critical Conditions :

- Temperature control (reflux for cyclization, room temperature for esterification).

- Use of anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification via column chromatography or recrystallization to isolate the pure product .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the phenyl (δ 7.2–7.6 ppm), oxazole (δ 6.8–7.0 ppm), and ester groups (δ 4.5–5.0 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine substituents .

- TLC Monitoring : Use toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system to track reaction progress .

Q. What are common side reactions or byproducts encountered in its synthesis, and how can they be mitigated?

- Byproducts :

- Incomplete esterification (unreacted oxazole intermediate).

- Hydrolysis of the ester group under acidic/basic conditions.

- Mitigation Strategies :

- Use excess coupling agents (e.g., EDCI) to drive esterification to completion.

- Avoid aqueous workup until final stages to prevent hydrolysis .

- Employ scavengers (e.g., molecular sieves) to absorb residual moisture .

Advanced Research Questions

Q. How do halogen substituents (2,4-dichloro) influence the compound’s reactivity and potential bioactivity?

- Electronic Effects : Chlorine atoms increase electrophilicity at the benzoate ring, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions .

- Bioactivity Implications :

- The dichloro substitution may improve binding affinity to hydrophobic enzyme pockets (e.g., kinase targets).

- Comparative studies with non-halogenated analogs are recommended to isolate halogen-specific effects .

Q. What advanced computational methods are suitable for modeling its interaction with biological targets?

- Molecular Docking : Use software like Discovery Studio (DS) to predict binding modes with proteins (e.g., kinases or GPCRs).

- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to assess binding free energies (ΔG) .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental bioactivity data .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?

- Multi-Technique Validation : Cross-check with IR (C=O stretch ~1720 cm⁻¹) and high-resolution mass spectrometry.

- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously confirm bond lengths/angles .

- Database Cross-Referencing : Compare experimental NMR shifts with predicted values from SciFinder or Reaxys .

Q. What methodologies are recommended for designing bioactivity assays targeting this compound?

- In Vitro Screening :

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

- Cytotoxicity profiling using cell lines (IC₅₀ determination via MTT assays).

- Mechanistic Studies :

- Competitive binding assays (SPR or ITC) to quantify dissociation constants (Kd).

- Metabolite identification via LC-MS to assess metabolic stability .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

- Green Chemistry Approaches :

- Replace traditional coupling agents with polymer-supported reagents to simplify purification.

- Use microwave-assisted synthesis to reduce reaction times and energy consumption .

- Process Analytics :

- In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- DOE (Design of Experiments) to identify optimal solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.